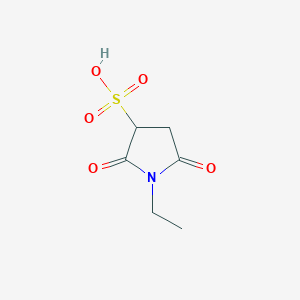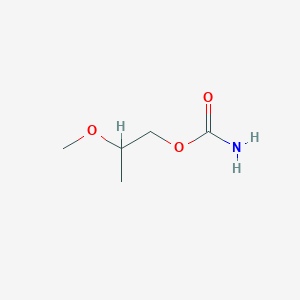
2-Methoxypropyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxypropyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The unique structure of this compound, which includes a methoxypropyl group attached to the carbamate moiety, imparts specific chemical properties that make it valuable in different scientific and industrial contexts.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methoxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of methoxypropylamine with carbon dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the carbamate ester. Another method involves the reaction of methoxypropyl alcohol with an isocyanate, such as methyl isocyanate, to form the desired carbamate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous synthesis processes. For example, the reaction of carbon dioxide with methoxypropylamine can be carried out in a continuous flow reactor, which allows for efficient and scalable production. The use of catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions: 2-Methoxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.
科学的研究の応用
2-Methoxypropyl carbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methoxypropyl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, carbamate-based drugs can inhibit cholinesterase enzymes, which play a role in neurotransmission .
類似化合物との比較
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a solvent.
Methyl carbamate: Commonly used in the production of pesticides and herbicides.
Phenyl carbamate: Utilized in the synthesis of polymers and as a stabilizer in various formulations.
Uniqueness: 2-Methoxypropyl carbamate stands out due to its specific methoxypropyl group, which imparts unique chemical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form stable carbamate-enzyme complexes makes it valuable in medicinal chemistry and drug design .
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
2-methoxypropyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
InChIキー |
SCJASEYFWGAZAT-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

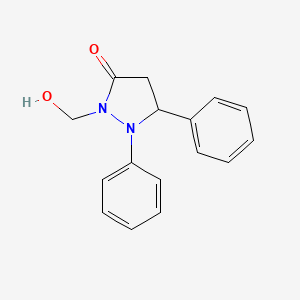
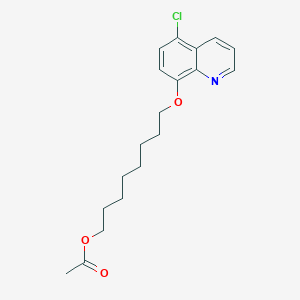

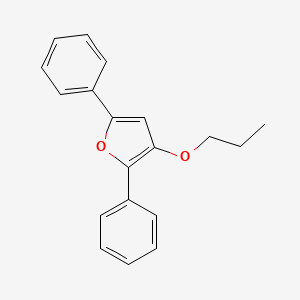

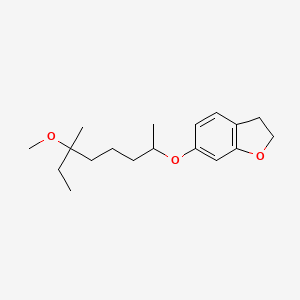
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/no-structure.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
